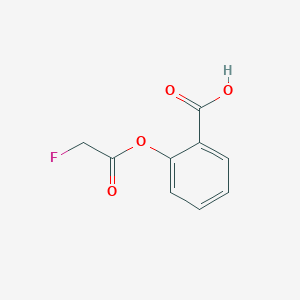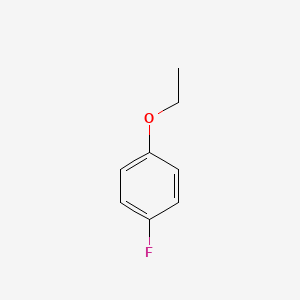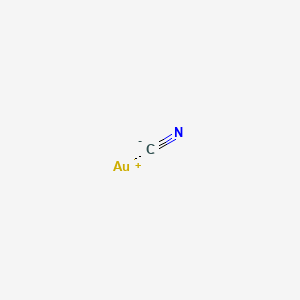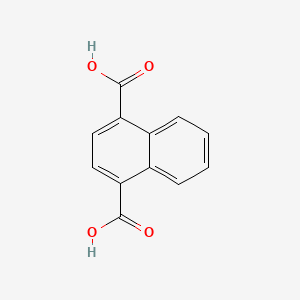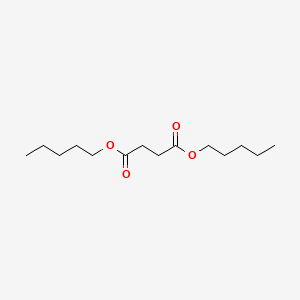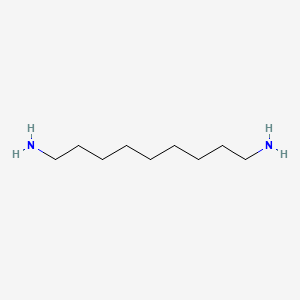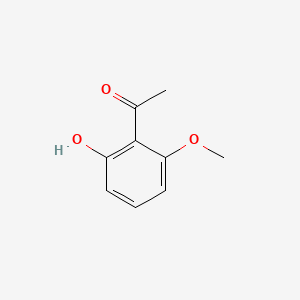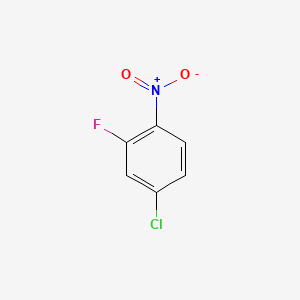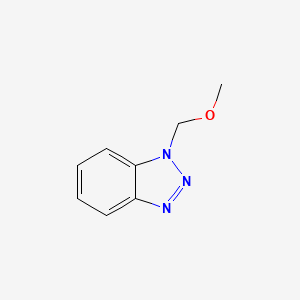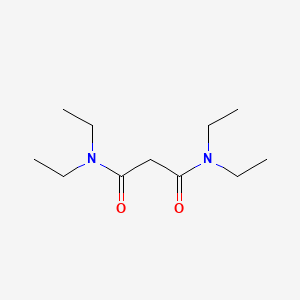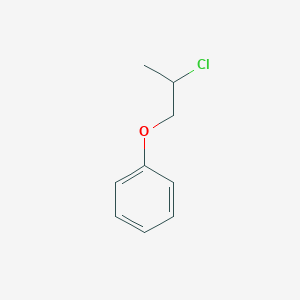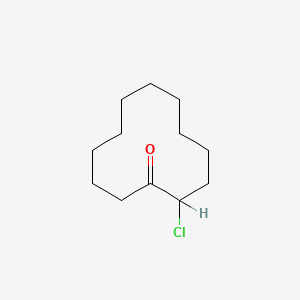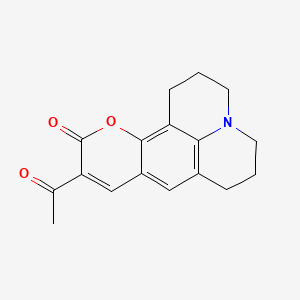
香豆素 334
描述
Coumarin 334 is a fluorescent dye belonging to the coumarin family, known for its unique photophysical properties. Coumarins are a class of organic compounds characterized by a benzene ring fused to an alpha-pyrone ring. Coumarin 334 is widely used in various scientific fields due to its excellent fluorescence characteristics, making it a valuable tool in fluorescence spectroscopy and imaging.
科学研究应用
Coumarin 334 has a wide range of scientific research applications due to its unique fluorescence properties:
Chemistry: Used as a fluorescent probe in various chemical reactions and processes, including the detection of metal ions and pH changes.
Biology: Employed in fluorescence microscopy and imaging to study cellular processes and structures.
Medicine: Utilized in the development of fluorescent dyes for diagnostic imaging and therapeutic applications.
Industry: Applied in the production of fluorescent materials for use in sensors, displays, and other optical devices.
作用机制
Target of Action
Coumarin 334, like other coumarin derivatives, is primarily targeted for its potential in treating various ailments, including cancer, metabolic, and degenerative disorders . It is also used as a laser dye due to its unique fluorescence properties .
Mode of Action
For instance, they can react with glutathione, a tripeptide composed of cysteine, glycine, and glutamic acid . This interaction could potentially lead to various biochemical reactions and changes in the body.
Biochemical Pathways
Coumarin 334, as part of the coumarin family, is involved in various biochemical pathways. The hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes . This process can lead to the formation of various oxidized metabolites, including epoxides, quinones, and reactive oxygen species .
Pharmacokinetics
It is known that coumarins, in general, can be metabolized in the liver by the cytochrome p450 enzyme system . This process can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus, its bioavailability.
Result of Action
The result of Coumarin 334’s action can vary depending on its target and mode of action. For instance, when used as a laser dye, Coumarin 334 exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Action Environment
The action, efficacy, and stability of Coumarin 334 can be influenced by various environmental factors. For instance, the fluorescence properties of coumarins can be affected by factors such as pH and microenvironment polarity
生化分析
Biochemical Properties
Coumarin 334, like other coumarins, plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are often characterized by the compound’s distinct fluorescence behavior upon excitation with ultraviolet (UV) light .
Cellular Effects
They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Coumarin 334 is largely based on its fluorescent properties. It exerts its effects at the molecular level through its interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Coumarin 334 is soluble in ethanol , suggesting it may be stable in certain environments.
Metabolic Pathways
Coumarin 334 is involved in various metabolic pathways. Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . They interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its solubility in ethanol , it may interact with various transporters or binding proteins, affecting its localization or accumulation.
Subcellular Localization
It is known that coumarins can accumulate within the hepatocyte endoplasmic reticulum , suggesting that Coumarin 334 may also localize to specific compartments or organelles within the cell.
准备方法
Synthetic Routes and Reaction Conditions: Coumarin 334 can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods involve the condensation of phenolic compounds with beta-ketoesters or aldehydes in the presence of acidic or basic catalysts.
Pechmann Condensation: This method involves the reaction of phenol with beta-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to form coumarin derivatives.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base, such as piperidine or pyridine, to form coumarin derivatives.
Perkin Reaction: This method involves the reaction of aromatic aldehydes with acetic anhydride in the presence of sodium acetate to form coumarin derivatives.
Industrial Production Methods: Industrial production of Coumarin 334 typically involves large-scale synthesis using the Pechmann condensation method due to its high yield and efficiency. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal conditions for the formation of Coumarin 334.
化学反应分析
Types of Reactions: Coumarin 334 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Coumarin 334 can be oxidized to form coumarin-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Coumarin 334 can be reduced to form dihydrocoumarin derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Coumarin 334 can undergo substitution reactions at the C-3 and C-4 positions with various nucleophiles, such as amines or thiols, to form substituted coumarin derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, acidic or basic conditions.
Major Products:
Oxidation: Coumarin-3-carboxylic acid.
Reduction: Dihydrocoumarin derivatives.
Substitution: Substituted coumarin derivatives.
相似化合物的比较
Coumarin 334 is unique among coumarin derivatives due to its specific fluorescence properties, including its excitation and emission wavelengths. Similar compounds include:
Coumarin 1: Known for its use in laser dyes and fluorescence spectroscopy.
Coumarin 6: Used in the development of fluorescent probes and sensors.
Coumarin 7: Employed in the study of enzyme activities and cellular processes.
Each of these compounds has distinct photophysical properties, making them suitable for different applications. Coumarin 334 stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many fluorescence-based applications.
属性
IUPAC Name |
5-acetyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-10(19)14-9-12-8-11-4-2-6-18-7-3-5-13(15(11)18)16(12)21-17(14)20/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPCDMSEJVCNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069053 | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | Coumarin 334 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2186 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
55804-67-6 | |
| Record name | Coumarin 334 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin 334 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 334 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-acetyl-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARIN 521 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2773GTW04S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Coumarin 334 exhibits fluorescence quenching when encapsulated within β-cyclodextrin (β-CD) cavities. [] This interaction suggests a change in the microenvironment of the dye molecule, potentially impacting its photophysical properties like fluorescence lifetime and quantum yield. Conversely, Coumarin 334 shows enhanced fluorescence in the presence of C-hexylpyrogallol[4]arene (C-HPA), indicating strong inclusion complexation and potential applications in sensing. []
A: While specific molecular weight and spectroscopic data aren't explicitly mentioned in the provided abstracts, Coumarin 334 (also known as C334) is a derivative of coumarin with a molecular formula of C19H17NO2. Its structure can be inferred from its name as a coumarin molecule with substitutions at the 3rd and 7th positions. Researchers frequently study its absorption, transmission, and fluorescence spectra to understand its optical properties. [, , , , , , , , , , , , ]
A: Coumarin 334 demonstrates compatibility with various materials, including polymers like polyvinyl alcohol (PVA), poly(methyl methacrylate) (PMMA), and cellulose derivatives. [, , , ] These combinations have been explored for applications in thin films, optical detectors, and photonic crystals. [, , ] Its stability in different solvents, particularly ethanol and methanol, enables its use in solution-based studies and applications. [, , ]
ANone: The provided research doesn't focus on the catalytic properties of Coumarin 334. Its primary applications revolve around its photophysical properties, specifically fluorescence and energy transfer, rather than its catalytic activity.
A: Yes, ab initio molecular orbital methods were used to characterize Coumarin 343-Li+ ion pairs, providing insights into the interactions and their impact on the molecule's behavior in solution. [] While not directly applied to Coumarin 334 in these papers, such computational techniques could be employed to further investigate its properties and interactions.
A: While specific SAR studies aren't detailed in the abstracts, research comparing Coumarin 334 (C334) with Coumarin 343 (C334) highlights the impact of structural modifications on their interactions with solvents and ions. [] The presence of a -COOH group in C343 leads to hydrogen bonding with DMSO and impacts its rotational diffusion compared to C334, which has a -COCH3 group.
ANone: The research mainly focuses on the optical properties and applications of Coumarin 334. While its stability in various solvents is apparent, detailed studies on its long-term stability under different conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability aren't elaborated upon.
ANone: While the provided research doesn't delve into the specific historical context and milestones of Coumarin 334 research, its use as a laser dye suggests its relevance in the development of laser technology and its application in various fields like spectroscopy, microscopy, and material science.
A: Research on Coumarin 334 spans across various disciplines, including chemistry, physics, material science, and engineering. [, , , , , , , , ] Its unique photophysical properties make it valuable for developing advanced materials, optical sensors, and understanding fundamental molecular interactions. Its use in studying biological systems, particularly in understanding lipid peroxidation and its role in apoptosis, highlights its potential in biomedical research as a tool rather than a therapeutic agent. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



